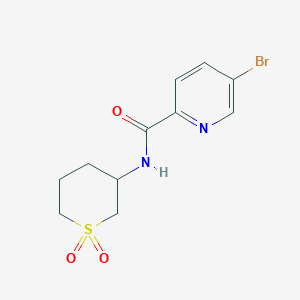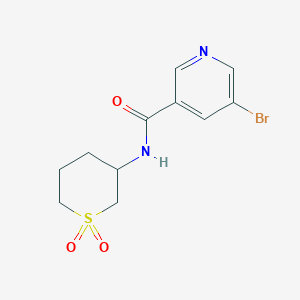
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of various organic compounds due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-2-carboxamide is not well understood. However, it is believed to interact with various enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-2-carboxamide has various biochemical and physiological effects. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. This compound has also been shown to inhibit the activity of various enzymes such as tyrosine kinases and phosphodiesterases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-2-carboxamide in lab experiments include its unique chemical properties, which make it an ideal starting material in the synthesis of various organic compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are various future directions for the research and development of 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-2-carboxamide. These include the synthesis of new derivatives with improved pharmacological properties, the development of new drugs based on this compound, and the exploration of its potential applications in various fields such as materials science and catalysis. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-2-carboxamide involves the reaction of 5-bromo-2-chloropyridine with 3-thioxo-1,3-thiazinan-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-2-carboxamide has various scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds such as pyridine derivatives, thiazine derivatives, and thiazole derivatives. This compound is also used in the development of new drugs due to its potential pharmacological properties.
Propriétés
IUPAC Name |
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c12-8-3-4-10(13-6-8)11(15)14-9-2-1-5-18(16,17)7-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSBPLIJYOMGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NC(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-methylthiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577615.png)

![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)



![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)

![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)